molecular formula C11H8BrNO3 B1414311 Methyl 2-bromo-4-cyano-5-formylphenylacetate CAS No. 1805592-97-5

Methyl 2-bromo-4-cyano-5-formylphenylacetate

Cat. No.: B1414311
CAS No.: 1805592-97-5
M. Wt: 282.09 g/mol
InChI Key: BJPOPWZLIMOLBG-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-5-formylphenylacetate is a chemical compound that has garnered significant interest in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom, a cyano group, and a formyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-cyano-5-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-5-formylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted phenylacetates, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-bromo-4-cyano-5-formylphenylacetate is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: In the creation of novel materials with specific properties.

    Biological Studies: As a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-5-formylphenylacetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through covalent or non-covalent bonding, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-cyano-5-formylbenzoate
  • Methyl 2-bromo-4-cyano-5-formylphenylpropanoate
  • Methyl 2-bromo-4-cyano-5-formylphenylbutanoate

Uniqueness

Methyl 2-bromo-4-cyano-5-formylphenylacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

methyl 2-(2-bromo-4-cyano-5-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-9(6-14)8(5-13)3-10(7)12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPOPWZLIMOLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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